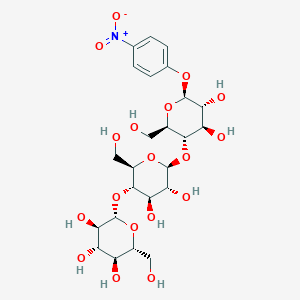

P-Nitrophenyl beta-D-cellotrioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

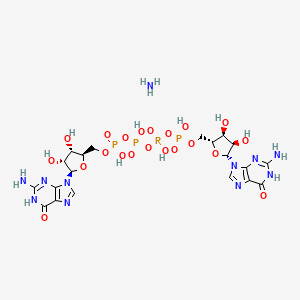

P-Nitrophenyl beta-D-cellotrioside is a chromogenic substrate used primarily for the detection of cellulase activity. It is a cellotriose analog that can be hydrolyzed by enzymes such as endoglucanases and cellobiohydrolases to release p-nitrophenol, which produces a yellow color. This property makes it useful in various biochemical assays .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of P-Nitrophenyl beta-D-cellotrioside typically involves the glycosylation of p-nitrophenol with cellotriose. The reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is produced under strict quality control to ensure consistency and reliability for research applications .

Analyse Des Réactions Chimiques

Types of Reactions

P-Nitrophenyl beta-D-cellotrioside primarily undergoes hydrolysis reactions. Enzymes such as endoglucanases, cellobiohydrolases, and beta-glucosidases hydrolyze the compound to release p-nitrophenol and cellotriose .

Common Reagents and Conditions

Enzymes: Endoglucanases, cellobiohydrolases, beta-glucosidases

Conditions: Aqueous solutions, typically at neutral pH and moderate temperatures (25-37°C)

Major Products

P-Nitrophenol: A yellow compound detectable by its absorbance at 405 nm

Cellotriose: A trisaccharide composed of three glucose units

Applications De Recherche Scientifique

P-Nitrophenyl beta-D-cellotrioside is widely used in scientific research for the following applications:

Enzyme Activity Assays: It serves as a substrate for detecting and quantifying cellulase activity in various biological samples

Biochemical Studies: Used to study the kinetics and mechanisms of cellulase enzymes

Industrial Enzyme Production: Employed in the screening and optimization of cellulase-producing microorganisms for industrial applications

Medical Research: Investigated for its potential role in understanding diseases related to carbohydrate metabolism

Mécanisme D'action

P-Nitrophenyl beta-D-cellotrioside exerts its effects through enzymatic hydrolysis. The compound is recognized and bound by cellulase enzymes, which catalyze the cleavage of the glycosidic bond, releasing p-nitrophenol and cellotriose. The released p-nitrophenol can be quantitatively measured by its absorbance at 405 nm, providing a means to monitor enzyme activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

P-Nitrophenyl beta-D-cellobioside: Another chromogenic substrate used for cellulase activity assays

P-Nitrophenyl beta-D-glucoside: Used for detecting beta-glucosidase activity

Uniqueness

P-Nitrophenyl beta-D-cellotrioside is unique in its ability to serve as a substrate for multiple types of cellulase enzymes, including endoglucanases and cellobiohydrolases. This versatility makes it particularly valuable for comprehensive studies of cellulase activity .

Propriétés

Formule moléculaire |

C24H35NO18 |

|---|---|

Poids moléculaire |

625.5 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |

Clé InChI |

BETIRLUWOMCBBJ-ZENQEEDISA-N |

SMILES isomérique |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)

![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)

![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)

![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)